molecular formula C20H18N2O3 B6586238 methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate CAS No. 1257547-43-5

methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate

Cat. No. B6586238
CAS RN: 1257547-43-5
M. Wt: 334.4 g/mol
InChI Key: JBXPLNFFHPQSBY-UHFFFAOYSA-N
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Description

“Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate” is a chemical compound. Its empirical formula is C14H13NO3 and it has a molecular weight of 243.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides were prepared . The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide 3 and substituted phenyl acetic acids in distilled N,N-dimethyl for-mamide using coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluoro .

Scientific Research Applications

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been used as a starting material in the synthesis of various bioactive compounds such as inhibitors of the human immunodeficiency virus (HIV) integrase enzyme and inhibitors of the cyclin-dependent kinase 2 (CDK2) enzyme. In addition, this compound has been used as a starting material in the synthesis of various inhibitors of the enzyme dihydrofolate reductase (DHFR).

Mechanism of Action

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the metabolism of folic acid and is essential for the synthesis of nucleic acids and proteins. Inhibition of DHFR leads to reduced levels of folic acid, which in turn leads to decreased cell proliferation.
Biochemical and Physiological Effects
This compound 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate has been studied for its potential effects on the biochemical and physiological processes of cells. Studies have shown that this compound can inhibit the enzyme dihydrofolate reductase (DHFR), leading to decreased levels of folic acid and reduced cell proliferation. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability. This compound can be easily synthesized from commercially available reagents, making it a convenient starting material for laboratory experiments. In addition, this compound is relatively stable and has a low toxicity. However, this compound is not water soluble and may require the use of organic solvents for its dissolution.

Future Directions

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate has potential applications in drug discovery and medicinal chemistry. Further research is needed to explore the potential of this compound as an inhibitor of various enzymes and its effects on cell proliferation. In addition, its anti-inflammatory and antioxidant effects should be further studied. Other possible future directions include the development of new syntheses of this compound, the study of its pharmacokinetics, and the exploration of its potential uses in the treatment of various diseases.

Synthesis Methods

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate can be synthesized from commercially available benzoic acid and pyrrolidine. The reaction involves the condensation of benzoic acid and pyrrolidine in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA). The reaction is carried out at room temperature for a few hours, and the product is then purified by column chromatography.

properties

IUPAC Name

methyl 4-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-20(24)16-9-11-17(12-10-16)21-19(23)18(22-13-5-6-14-22)15-7-3-2-4-8-15/h2-14,18H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXPLNFFHPQSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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